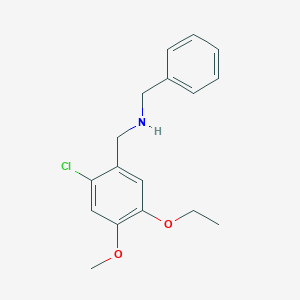![molecular formula C13H16N4O2 B283421 N-[4-(allyloxy)-3-methoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B283421.png)
N-[4-(allyloxy)-3-methoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(allyloxy)-3-methoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
科学的研究の応用
N-[4-(allyloxy)-3-methoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anticancer, antifungal, and antibacterial properties. In agriculture, it has been studied as a potential herbicide and fungicide. In materials science, it has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and as a building block for the preparation of functional materials.
作用機序
The mechanism of action of N-[4-(allyloxy)-3-methoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, it acts as a potent herbicide and fungicide by inhibiting key enzymes involved in plant growth and development. In materials science, it acts as a ligand to coordinate with metal ions and form MOFs.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-methoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine has been shown to have significant biochemical and physiological effects. In medicine, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth. In agriculture, it has been shown to inhibit plant growth and development, leading to reduced crop yield. In materials science, it has been used to form MOFs with unique properties, such as high surface area and selective adsorption.
実験室実験の利点と制限
N-[4-(allyloxy)-3-methoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various applications. It also has a wide range of potential applications, making it a versatile compound for research. However, it also has some limitations, such as its potential toxicity and limited solubility in some solvents, which can make it challenging to work with in some experiments.
将来の方向性
The future directions for N-[4-(allyloxy)-3-methoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine are vast and varied. In medicine, further studies are needed to determine its potential as a therapeutic agent for various types of cancer. In agriculture, it has the potential to be used as a selective herbicide or fungicide with reduced environmental impact. In materials science, it has the potential to be used in the synthesis of functional materials with unique properties. Further research is needed to fully explore the potential of this compound in various fields.
Conclusion:
In conclusion, N-[4-(allyloxy)-3-methoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine is a versatile chemical compound with significant potential applications in medicine, agriculture, and materials science. Its synthesis method has been optimized for high yields and purity, and its mechanism of action varies depending on its application. It has significant biochemical and physiological effects and several advantages for lab experiments, but also has some limitations. Further research is needed to fully explore the potential of this compound in various fields and to identify new applications.
合成法
The synthesis of N-[4-(allyloxy)-3-methoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine involves the reaction of 4-(allyloxy)-3-methoxybenzaldehyde with 1H-1,2,4-triazole-3-amine in the presence of a catalyst. The reaction is typically carried out under reflux conditions and yields the desired product as a white solid. This synthesis method has been optimized to achieve high yields and purity of the product.
特性
分子式 |
C13H16N4O2 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H16N4O2/c1-3-6-19-11-5-4-10(7-12(11)18-2)8-14-13-15-9-16-17-13/h3-5,7,9H,1,6,8H2,2H3,(H2,14,15,16,17) |
InChIキー |
MZUBLSLLXKVFNC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=NC=NN2)OCC=C |
正規SMILES |
COC1=C(C=CC(=C1)CNC2=NC=NN2)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B283338.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283341.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283342.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B283344.png)
![N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283346.png)
![2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283347.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine](/img/structure/B283349.png)


![N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283358.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B283359.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283361.png)
![N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide](/img/structure/B283362.png)
![4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)